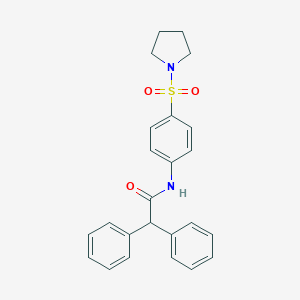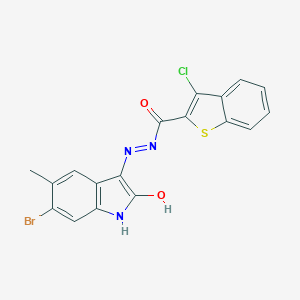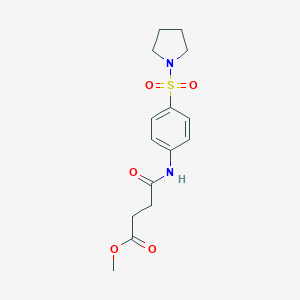
2,2-diphenyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-diphenyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide is a chemical compound with the molecular formula C24H24N2O3S and a molecular weight of 420.52 g/mol . This compound is known for its complex structure, which includes a pyrrolidine ring, a sulfonyl group, and a diphenylacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. The reaction conditions often include the use of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as coupling agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2-diphenyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require catalysts such as palladium on carbon (Pd/C) or bases like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Scientific Research Applications
2,2-diphenyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-diphenyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and sulfonyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine: This compound shares a similar pyrrolidine and sulfonyl structure but differs in its overall molecular framework.
4-(pyrrolidin-1-yl)benzonitrile derivatives: These compounds also contain the pyrrolidine ring and are used in similar research applications.
Uniqueness
2,2-diphenyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2,2-diphenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c27-24(23(19-9-3-1-4-10-19)20-11-5-2-6-12-20)25-21-13-15-22(16-14-21)30(28,29)26-17-7-8-18-26/h1-6,9-16,23H,7-8,17-18H2,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYZORHTFFCKRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({[4-(4-Morpholinylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B464321.png)
![2-Methoxy-6-({[4-(4-morpholinylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B464327.png)
![2-bromo-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B464336.png)
![4-Oxo-4-[N'-(thiophene-2-carbonyl)-hydrazino]-butyric acid](/img/structure/B464341.png)
![5-(1-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B464343.png)

![6-amino-4-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B464351.png)
![2-(4-chlorophenoxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B464356.png)
![Methyl 4-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxobutanoate](/img/structure/B464364.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-(2-naphthyloxy)acetamide](/img/structure/B464369.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide](/img/structure/B464373.png)

![4-Oxo-4-[4-(pyrrolidin-1-ylsulfonyl)anilino]butanoic acid](/img/structure/B464391.png)
![2-phenoxy-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B464392.png)
